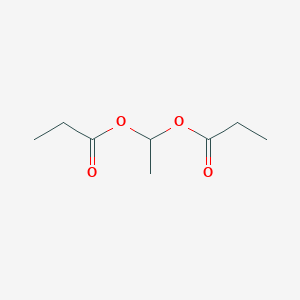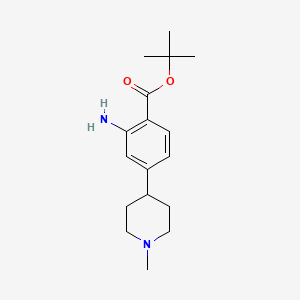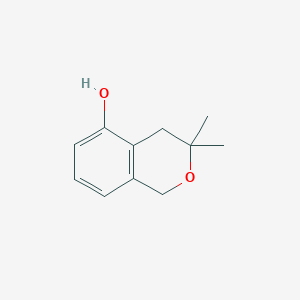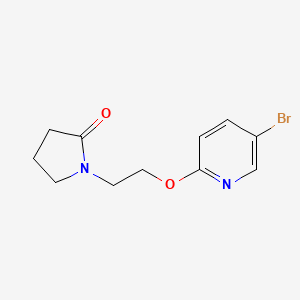![molecular formula C11H15NO3S2 B8437362 2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate](/img/structure/B8437362.png)
2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate is an organic compound belonging to the class of benzothiazines. These compounds are characterized by a benzene ring fused to a thiazine ring, which contains nitrogen and sulfur atoms. Benzothiazines are known for their diverse biological and pharmacological activities, making them valuable in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate typically involves the reaction of 2,3-dihydro-1,4-benzothiazine with ethyl methanesulfonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can be further utilized in different applications, including pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities . Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways in cells .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(2,3-dihydro-3-oxo-4H-1,4-benzothiazin-2-yl)acetate
- 2-(4-Methylphenoxy)ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
- Methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate
Uniqueness
2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate is unique due to its specific structural features and reactivity. The presence of the methanesulfonate group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, its biological activities, such as antimicrobial and anti-inflammatory properties, distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C11H15NO3S2 |
|---|---|
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1,4-benzothiazin-4-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C11H15NO3S2/c1-17(13,14)15-8-6-12-7-9-16-11-5-3-2-4-10(11)12/h2-5H,6-9H2,1H3 |
Clave InChI |
SDBMXIWVEFCEES-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCN1CCSC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 4-fluoro-2-[(2S)-oxiran-2-ylmethoxy]benzoate](/img/structure/B8437316.png)

![2-Bromo-1-(4-methylbenzo[b]thiophen-2-yl)propan-1-one](/img/structure/B8437324.png)



![2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol](/img/structure/B8437341.png)



